

Pranlukast-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pranlukast-d4	
Cat. No.:	B10782638	Get Quote

Pranlukast-d4 is the deuterated form of Pranlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] This technical guide provides an in-depth overview of the molecular properties of **Pranlukast-d4**, a detailed experimental protocol for its use as an internal standard, and a visualization of the biological pathway it modulates. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Properties

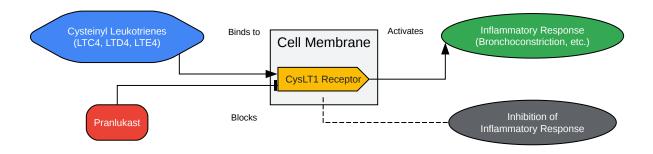
Pranlukast-d4 is primarily utilized as an internal standard for the quantification of Pranlukast in biological samples using mass spectrometry-based methods, such as liquid chromatographymass spectrometry (LC-MS).[1] Its key quantitative properties are summarized in the table below.

Property	Value
Molecular Formula	C27H19D4N5O4
Molecular Weight	485.53 g/mol [2][4]
CAS Number	2713172-43-9[1][4][5]

Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Receptor



Pranlukast functions by selectively binding to and inhibiting the CysLT1 receptor.[2][3][6] This action blocks the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators.[2][4] The signaling cascade initiated by cysteinyl leukotriene binding to the CysLT1 receptor leads to a range of physiological responses associated with inflammatory conditions such as asthma and allergic rhinitis, including bronchoconstriction, increased vascular permeability, and mucus secretion.[2][4][6] By antagonizing this receptor, Pranlukast effectively mitigates these inflammatory effects.



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Pranlukast's antagonistic action on the CysLT1 receptor.

Experimental Protocol: Quantification of Pranlukast using Pranlukast-d4 as an Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the quantification of Pranlukast in human plasma using **Pranlukast-d4** as an internal standard with liquid chromatographytandem mass spectrometry (LC-MS/MS).

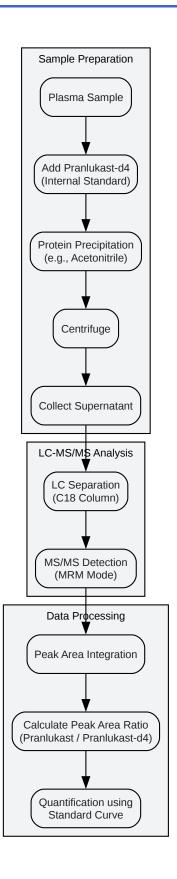
1. Sample Preparation:

- To 100 μL of human plasma, add a known concentration of Pranlukast-d4 solution as the internal standard.
- Perform protein precipitation by adding an organic solvent such as acetonitrile.
- Vortex the mixture to ensure thorough mixing and complete protein precipitation.



- Centrifuge the samples to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.
- 2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reverse-phase column is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: A suitable flow rate is maintained to ensure optimal separation.
- Injection Volume: A small volume of the prepared sample supernatant is injected into the LC system.
- 3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on which provides better sensitivity for Pranlukast and **Pranlukast-d4**.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for both Pranlukast and
 Pranlukast-d4 are monitored. For example:
 - Pranlukast: [M+H]+ → fragment ion
 - Pranlukast-d4: [M+H]+ → fragment ion
- Data Analysis: The peak area ratio of Pranlukast to Pranlukast-d4 is calculated and used to determine the concentration of Pranlukast in the plasma samples by comparing it to a standard curve.





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Workflow for the quantification of Pranlukast using LC-MS/MS.



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